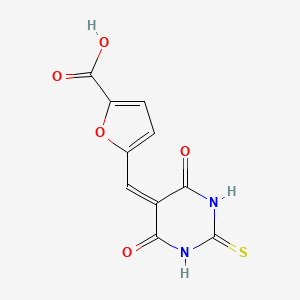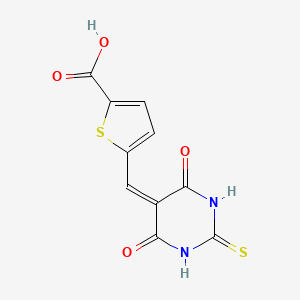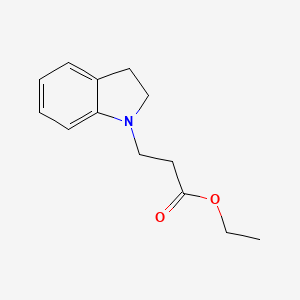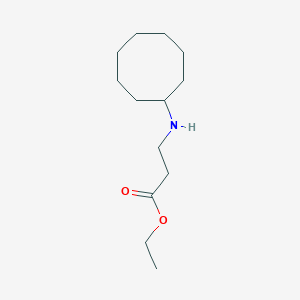![molecular formula C11H24N2O2 B6352858 Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate CAS No. 1099610-57-7](/img/structure/B6352858.png)
Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32046 . It is also known as β-Alanine, N-[2-(diethylamino)ethyl]-, ethyl ester .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available sources. The compound has a molecular weight of 216.32046 . Other properties such as density, boiling point, melting point, and flash point are not specified .Applications De Recherche Scientifique
DEAE propionate has a range of applications in scientific research, including protein purification, enzyme immobilization, and drug delivery. It is used in laboratories to separate proteins and other biomolecules based on their charge, size, and shape. It is also used to immobilize enzymes by attaching them to a solid support, such as a resin or a bead. Additionally, it is used in drug delivery systems to protect drugs from degradation in the body.
Mécanisme D'action
DEAE propionate binds to proteins and other molecules via electrostatic interactions. It binds to positively charged proteins and other molecules, such as DNA and RNA, through ionic interactions. The compound also binds to negatively charged proteins and other molecules through hydrogen bonding.
Biochemical and Physiological Effects
DEAE propionate has no known biochemical or physiological effects in humans. It is not absorbed by the body and is rapidly excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
DEAE propionate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also easy to use and is compatible with a wide range of buffers and solvents. Additionally, it has a high binding capacity, making it an ideal choice for protein purification.
However, there are also some limitations to using DEAE propionate. It is not as effective at binding proteins as other compounds, such as ion exchange resins. Additionally, it can be difficult to remove from the protein, which can lead to protein denaturation.
Orientations Futures
DEAE propionate has potential for further applications in scientific research. It could be used to develop new drug delivery systems and to improve existing ones. It could also be used to develop new methods for protein purification and enzyme immobilization. Additionally, it could be used to create new materials for use in biotechnology, such as biosensors and bioreactors. Finally, it could be used to develop new methods for the detection and quantification of proteins and other biomolecules.
Méthodes De Synthèse
DEAE propionate can be prepared by reacting acetic acid with diethylamine in an aqueous solution. The product is then isolated and purified using column chromatography. The reaction is shown below:
CH3COOH + (C2H5)2NH → C7H17NO3 + H2O
Propriétés
IUPAC Name |
ethyl 3-[2-(diethylamino)ethylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-4-13(5-2)10-9-12-8-7-11(14)15-6-3/h12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCRMRSMKIXJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)


![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)

![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)
![Ethyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352861.png)
![Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6352863.png)